Product packaging for 4-(Aminobutyl)guanidine(Cat. No.:)

4-(Aminobutyl)guanidine

Cat. No.: B1264869
M. Wt: 130.19 g/mol
InChI Key: ZZZRWRUUWKBDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminobutyl)guanidine, more commonly known as Agmatine, is a decarboxylation product of the amino acid L-arginine and is a naturally occurring metabolite in mammals, plants, and bacteria . This compound is recognized as a putative neurotransmitter and is a precursor in polyamine biosynthesis . It is supplied as a high-purity reagent to support a wide spectrum of scientific investigations. Primary Research Applications & Value: Agmatine is an experimental and investigational compound with a broad and promising profile. Key research areas include neuroprotection (for conditions such as neuropathic pain, stroke, epilepsy, and CNS injuries), cardioprotection, diabetes research, and the study of kidney function . It is also being investigated for potential benefits in psychiatric conditions like depression and anxiety . In the field of biomaterials science, agmatine has been incorporated into synthetic poly(amidoamine) hydrogels to create RGD-mimicking structures that effectively promote cell adhesion, making it valuable for developing advanced cell culture substrates . Mechanism of Action: The research value of agmatine stems from its multi-target mechanism of action. It acts as an endogenous modulator of several key receptors, including the NMDA receptor, which it blocks, and the imidazoline and α2-adrenergic receptors, to which it binds . A significant action is its ability to inhibit nitric oxide synthase (NOS), particularly the inducible (iNOS) and neuronal (nNOS) isoforms, while potentially elevating endothelial NOS (eNOS) activity . Additional pathways involve the modulation of ATP-sensitive potassium channels, voltage-gated calcium channels, and the potentiation of opioid receptors, which contributes to its observed effects on pain perception and insulin release . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or human consumption. Researchers can utilize this compound for in vitro and in vivo studies to further elucidate its complex biological roles and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N4 B1264869 4-(Aminobutyl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H14N4

Molecular Weight

130.19 g/mol

IUPAC Name

2-(1-aminobutyl)guanidine

InChI

InChI=1S/C5H14N4/c1-2-3-4(6)9-5(7)8/h4H,2-3,6H2,1H3,(H4,7,8,9)

InChI Key

ZZZRWRUUWKBDCY-UHFFFAOYSA-N

Canonical SMILES

CCCC(N)N=C(N)N

Synonyms

1 Amino 4 guanidinobutane
1-Amino-4-guanidinobutane
4-(Aminobutyl)guanidine
Agmatine

Origin of Product

United States

Biosynthetic Pathways and Enzymology of 4 Aminobutyl Guanidine

L-Arginine Decarboxylation: The Central Biosynthetic Route

The principal route for the synthesis of agmatine (B1664431) in mammals and other organisms is the decarboxylation of the amino acid L-arginine. researchgate.netreactome.orgebi.ac.uk This reaction is catalyzed by the enzyme arginine decarboxylase (ADC), which converts L-arginine into agmatine and carbon dioxide. creative-enzymes.comwikipedia.org This pathway is a crucial alternative to the other major metabolic fates of L-arginine, which include conversion to ornithine and urea (B33335) by arginase, or to nitric oxide (NO) and citrulline by nitric oxide synthase (NOS). researchgate.net The availability of L-arginine, transported into cells via specific cationic amino acid transporters, is therefore a key determinant of the rate of agmatine biosynthesis. researchgate.net

The conversion of arginine to agmatine is the initial step in an alternative pathway for polyamine biosynthesis in some organisms, where agmatine is further metabolized to putrescine. oup.comfrontiersin.org In mammals, this pathway's significance for polyamine production is still under investigation, but the production of agmatine itself has been shown to have important physiological roles. oup.comnih.gov

Arginine Decarboxylase (ADC) Structure, Function, and Regulatory Aspects

Arginine decarboxylase (ADC) (EC 4.1.1.19) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme belonging to the family of lyases that cleave carbon-carbon bonds. creative-enzymes.comwikipedia.org Structurally, bacterial ADC is often a large, multimeric protein. For instance, the E. coli ADC is a decamer composed of identical subunits, forming a pentamer of dimers. wikipedia.org Each monomer typically consists of multiple domains, including a TIM-barrel domain and a β-sandwich domain, which are common in PLP-dependent decarboxylases. nih.gov The active site is formed at the interface between subunits and contains the essential PLP cofactor, which forms a Schiff base intermediate with the L-arginine substrate to facilitate the decarboxylation reaction. creative-enzymes.comwikipedia.org

The function of ADC is to catalyze the irreversible decarboxylation of L-arginine to produce agmatine. creative-enzymes.com This process is not only a key step in the biosynthesis of a bioactive molecule but also plays a role in acid resistance in some bacteria by consuming a proton from the cytoplasm, thereby helping to maintain intracellular pH. wikipedia.org

Regulation of ADC activity occurs at multiple levels. In plants, ADC activity is known to be induced by various environmental stressors. researchgate.netoup.com For example, osmotic stress can lead to an increase in ADC mRNA levels, although the subsequent increase in enzyme activity can be modulated post-translationally by polyamines like spermine (B22157), which can inhibit the processing of the ADC proenzyme into its active form. researchgate.net In bacteria, the synthesis of biosynthetic ADC can be regulated by the availability of polyamines. annualreviews.org Mammalian ADC activity is also subject to regulation; for instance, it is inhibited by calcium ions (Ca²⁺). nih.gov

Molecular Biology of Mammalian ADC Isoforms

The molecular biology of mammalian arginine decarboxylase reveals distinct characteristics compared to its bacterial and plant counterparts. Human ADC has been cloned and expressed, and its gene is located on chromosome 1. nih.govhmdb.ca The encoded protein shares significant sequence homology with ornithine decarboxylase (ODC), another key enzyme in polyamine biosynthesis, suggesting they are homologous but distinct proteins. nih.govplos.org In fact, human ADC has about 48% identity to human ODC. nih.gov

Unlike the cytosolic bacterial ADC, mammalian ADC is primarily a membrane-associated enzyme, specifically localized to mitochondria. researchgate.netnih.govnih.gov This mitochondrial association was a key finding that distinguished it from earlier attempts to isolate a soluble mammalian ADC. researchgate.net There is evidence for different splice isoforms of mammalian ADC, although some truncated isoforms may lack enzymatic activity. hmdb.ca The expression and activity of mammalian ADC appear to be regulated differently from ODC. For instance, ADC activity is highest in confluent cells and is not induced during cell proliferation, suggesting that its primary role is not to provide a precursor for polyamines in growing cells. nih.gov

Subcellular and Tissue-Specific Localization of Agmatine Synthesis

The synthesis of agmatine exhibits specific localization at both the subcellular and tissue levels.

Subcellular Localization: In mammals, the primary site of agmatine synthesis is the mitochondria, where arginine decarboxylase is located. researchgate.netnih.govwikipedia.org Following its synthesis, agmatine is found in various subcellular compartments. It has been shown to be stored in synaptic vesicles in neurons, which is consistent with its proposed role as a neurotransmitter. researchgate.netebi.ac.uk Agmatine immunoreactivity has also been observed in the vicinity of the endoplasmic reticulum. researchgate.net In plants, ADC has been localized to chloroplasts, particularly associated with the thylakoid membrane, and also to the endoplasmic reticulum. researchgate.netbiorxiv.org

Tissue-Specific Localization: Agmatine and its synthesizing enzyme, ADC, are widely but unevenly distributed throughout mammalian tissues. nih.gov While first identified in the brain, significant concentrations of agmatine are found in various other organs. researchgate.net High levels have been reported in the stomach, small intestine, and aorta. researchgate.net In the central nervous system, agmatine is synthesized in both the brain and spinal cord. researchgate.net ADC activity has been demonstrated in the brain, liver, and kidney. nih.gov Within the brain, agmatine synthesis occurs in neurons, but it is also detected in glial cells like astrocytes, which may act as a reservoir for agmatine. researchgate.netnih.govcaldic.com

Inducible Nature of Agmatine Biosynthesis Under Physiological Stress

A significant feature of agmatine biosynthesis is its induction in response to various physiological and pathological stress conditions. nih.gov This suggests that agmatine plays a role as an endogenous modulator in the body's response to stress and injury.

A variety of stressors have been shown to increase agmatine production. These include:

Inflammation: Agmatine synthesis is upregulated during inflammatory conditions. nih.govnih.gov

Ischemia: Hypoxic-ischemic conditions, such as those occurring during a stroke, lead to an induction of agmatine. nih.gov

Physical and Mental Stress: Cold-restraint stress has been shown to increase plasma and cortical agmatine levels in rats. reactome.orgnih.gov There is also evidence suggesting a link between increased agmatine levels and major depressive disorder in humans, potentially as a protective response. cpn.or.kr

This stress-induced synthesis of agmatine appears to be a crucial component of an adaptive response, often referred to as the "polyamine stress response". cpn.or.krresearchgate.netresearchgate.net The increased agmatine levels are thought to exert protective effects, for instance, by modulating nitric oxide synthesis and acting as an antidepressant and anticonvulsant. nih.govresearchgate.net The induction of agmatine seems to primarily occur in astrocytes within the brain, although neurons also contribute to its synthesis. nih.gov

Metabolism, Catabolism, and Degradation Pathways of 4 Aminobutyl Guanidine

Agmatinase-Mediated Hydrolysis: Formation of Urea (B33335) and Putrescine

The primary route for agmatine (B1664431) degradation in many organisms, including mammals, is through hydrolysis catalyzed by the enzyme agmatinase. wikipedia.orgresearchgate.netresearchgate.net This reaction yields two products: urea and putrescine. researchgate.netgoogle.comoup.com Putrescine is a diamine that serves as a crucial precursor for the biosynthesis of higher polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell proliferation and differentiation. google.comijcrt.org

The hydrolysis of agmatine by agmatinase represents a significant metabolic control point, influencing the cellular concentrations of both agmatine and polyamines. researchgate.netijcrt.org This pathway is an alternative to the well-known ornithine decarboxylase (ODC) pathway for polyamine synthesis, which starts with the conversion of arginine to ornithine. google.com

Enzymatic Characteristics and Regulatory Mechanisms of Agmatinase

Agmatinase (agmatine ureohydrolase) is a metalloenzyme that belongs to the ureohydrolase superfamily, which also includes arginase. oup.comijcrt.org It requires manganese (Mn²⁺) as a cofactor for its catalytic activity. nih.govhec.gov.pk The enzyme exhibits optimal activity at a pH range of 8.0-8.5. google.comnih.gov

The kinetic properties of agmatinase have been studied in various organisms. For instance, agmatinase from Neurospora crassa has a Michaelis constant (Kₘ) of 50.5 mM and a catalytic rate constant (kcat) of 77 s⁻¹, while rat brain agmatinase has an apparent Kₘ of 5.3 mM. google.comnih.gov The enzyme from Escherichia coli is highly specific for agmatine, with a Kₘ of 1.1 mM and a kcat of 140 s⁻¹. mdpi.com

Regulation of agmatinase activity is crucial for controlling cellular agmatine levels. The expression of the agmatinase gene (AGMAT) is tissue-specific, with the highest abundance in the human liver and kidney. genecards.org Its expression has been shown to be downregulated in some tumor cells. genecards.org

Table 1: Enzymatic Properties of Agmatinase from Different Sources

OrganismOptimal pHKₘ (mM)kcat (s⁻¹)Cofactor
Neurospora crassa8.0-8.550.577Mn²⁺
Rat Brain8.0-8.55.3--
Escherichia coli-1.1140-

Data sourced from multiple studies. google.comnih.govmdpi.com Kₘ and kcat values can vary based on experimental conditions.

Intermediacy of Putrescine in Polyamine Biosynthesis

The putrescine generated from agmatine hydrolysis directly enters the polyamine biosynthetic pathway. wikipedia.orgresearchgate.netoup.com Polyamines, including putrescine, spermidine, and spermine, are cationic molecules essential for numerous cellular functions, such as DNA replication, cell growth, and differentiation. google.comcpn.or.kr

The conversion of agmatine to putrescine provides an alternative route for polyamine production, bypassing the primary pathway that starts with the decarboxylation of ornithine by ornithine decarboxylase (ODC). researchgate.netoup.comresearchgate.net This agmatine-dependent pathway can be particularly important in certain tissues or under specific physiological conditions. nih.gov For instance, in some bacteria, putrescine biosynthesis from agmatine is a critical metabolic route. oup.comasm.org

Alternative Oxidative Degradation Mechanisms of Agmatine

While agmatinase-mediated hydrolysis is a major catabolic route, agmatine can also be degraded through oxidative mechanisms, particularly in peripheral tissues. wikipedia.orgresearchgate.net

Diamine Oxidase Activity and Agmatine-Aldehyde Formation

In peripheral tissues, agmatine can be oxidized by diamine oxidase (DAO). wikipedia.orgcaldic.comresearchgate.net This enzyme catalyzes the conversion of agmatine into 4-guanidinobutyraldehyde (agmatine-aldehyde). researchgate.netesmed.org This intermediate is then further metabolized. DAO activity is an important regulator of agmatine levels in the periphery. ijcrt.org

Conversion to Guanidinobutyrate and Renal Excretion

The agmatine-aldehyde formed by DAO is subsequently converted to 4-guanidinobutyrate by the enzyme aldehyde dehydrogenase. wikipedia.orgresearchgate.netresearchgate.net This metabolite, γ-guanidinobutyric acid, is then primarily excreted by the kidneys. wikipedia.orgnih.gov This pathway represents a significant route for the clearance of agmatine from the body, especially in peripheral tissues. researchgate.netacbjournal.org

Reciprocal Regulation within the Polyamine Metabolic Network

Agmatine metabolism is tightly interwoven with the broader polyamine metabolic network, exhibiting reciprocal regulatory interactions. wikipedia.orgresearchgate.net Agmatine itself can influence polyamine homeostasis through several mechanisms.

Agmatine can act as a competitive inhibitor of polyamine transport into cells, thereby modulating intracellular polyamine concentrations. nih.govphysiology.org Furthermore, agmatine has been shown to induce the expression of spermidine/spermine N¹-acetyltransferase (SSAT), an enzyme that catabolizes polyamines. wikipedia.org It also induces antizyme, a protein that inhibits ODC activity and polyamine uptake, further contributing to the regulation of polyamine levels. wikipedia.orgcpn.or.kr

This reciprocal regulation highlights the intricate balance maintained within the cell between agmatine and polyamine levels, which is essential for normal cellular function. cpn.or.krmdpi.com

Molecular Mechanisms and Receptor/enzyme Interactions of 4 Aminobutyl Guanidine

Modulatory Actions on Neurotransmitter Receptors

Agmatine's influence on neurotransmission is multifaceted, involving direct and indirect interactions with several key receptor systems. nih.govresearchgate.net It is recognized as an endogenous ligand for imidazoline (B1206853) receptors and also binds to α2-adrenergic and glutamate (B1630785) NMDA receptors. researchgate.netresearchgate.net Furthermore, it has been shown to interact with serotonergic receptors. nih.govcaldic.com

Agmatine (B1664431) acts as a non-competitive antagonist at N-Methyl-D-Aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity and excitatory neurotransmission. nih.govesmed.orgnih.gov In cultured rat hippocampal neurons, extracellularly applied agmatine induces a voltage- and concentration-dependent block of NMDA receptor channels. nih.govcapes.gov.br This blockade is selective, as agmatine does not significantly affect α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) or kainate receptors at similar concentrations. nih.govcapes.gov.br The inhibitory action of agmatine on NMDA receptors is considered a key mechanism underlying its neuroprotective effects. psychiatry-psychopharmacology.comesmed.org

N-Methyl-D-Aspartate (NMDA) Receptor Channel Blockade

Structural Determinants of Guanidine (B92328) Moiety in NMDA Receptor AffinityThe guanidine group of the agmatine molecule is critical for its ability to block the NMDA receptor channel.nih.govesmed.orgStudies comparing agmatine to its analogs have demonstrated that arcaine (B1209109) (1,4-butyldiguanidine), which also possesses a guanidine group, produces a similar voltage-dependent block of NMDA currents.nih.govcapes.gov.brIn contrast, putrescine (1,4-butyldiamine), which lacks the guanidine moiety, has little to no effect.nih.govcapes.gov.brThis highlights the essential role of the guanidinium (B1211019) head in the interaction with the NMDA channel pore.nih.govesmed.orgcapes.gov.brThe charged nature of the guanidine group at physiological pH likely facilitates its entry into and binding within the cation-permeable channel.

Agmatine is recognized as a ligand for α2-adrenergic receptors, although its functional effects at these receptors are complex and can appear contradictory. anatoljcardiol.comnih.govnih.gov It has been shown to displace clonidine, a classic α2-adrenergic agonist, from its binding sites. sigmaaldrich.com Some studies suggest that agmatine can act as an agonist at presynaptic α2-adrenoceptors, leading to an increase in sympathetic neurotransmission in certain tissues like the frog myocardium. anatoljcardiol.com However, other research indicates that agmatine may act as a competitive antagonist and an allosteric activator of the rat α2D-adrenoceptor. nih.gov In electrophysiological studies of locus coeruleus neurons, agmatine did not exhibit agonist or antagonist properties at the α2-adrenoceptors that regulate neuronal firing rate. nih.gov The interaction of agmatine with α2-adrenoceptors is also implicated in its ability to modulate the effects of other drugs, such as potentiating the rewarding properties of morphine and attenuating nicotine (B1678760) sensitization. nih.govepa.govnih.gov

Agmatine is considered an endogenous ligand for imidazoline receptors, binding to both I1 and I2 subtypes. researchgate.netaston.ac.ukscispace.com It acts as an agonist at these receptors, which are involved in a variety of physiological processes. researchgate.netpsicothema.com The affinity of agmatine for I1 and I2 receptors is moderate, with Kd values reported to be approximately 0.7 μM and 1 μM, respectively. nih.gov The interaction with I1 receptors is thought to contribute to its effects on blood pressure regulation. core.ac.uk Agmatine's affinity for the I2-binding site is comparatively lower than other I2-ligands like idazoxan. nih.gov The neuroprotective effects of agmatine have been linked to its activity at both I1 and I2 imidazoline receptors. aston.ac.ukscispace.com Furthermore, the inhibition of ethanol (B145695) sensitization by agmatine appears to be mediated through these receptors. researchgate.net

Evidence suggests that agmatine interacts with the serotonergic system, specifically with 5-HT2A and 5-HT3 receptors. nih.govcaldic.com The antinociceptive effects of agmatine have been shown to be attenuated by a 5-HT2A receptor antagonist (ketanserin) and a 5-HT3 receptor antagonist (ondansetron), indicating that its pain-relieving properties involve an interaction with these receptors. nih.gov While agmatine itself may not directly affect serotonin (B10506) release, its antidepressant-like effects are proposed to be linked to its modulation of imidazoline receptors, which in turn can influence the serotonergic system. caldic.com Chronic agmatine treatment has been found to upregulate the expression of 5-HT1B and 5-HT2A receptor mRNA in the dorsal raphe nucleus, suggesting a mechanism for its influence on serotonergic neuronal activity. mdpi.com Agmatine can also block 5-HT3 receptor channels, similar to its action on other ligand-gated cationic channels. psychiatry-psychopharmacology.comamegroups.cn

Interactive Data Tables

Agmatine Receptor Binding Affinities

Effects of Agmatine on Receptor Function

Nicotinic Acetylcholine (B1216132) Receptor Allosteric Modulation

Agmatine has been identified as a modulator of nicotinic acetylcholine receptors (nAChRs). wikipedia.orgcaymanchem.com Research indicates that agmatine can act as an antagonist at certain nAChR subtypes. caymanchem.com Specifically, studies on intact chick retina have demonstrated that agmatine at a concentration of 1 mM antagonizes nAChRs. caymanchem.com This interaction suggests a potential role for agmatine in modulating cholinergic neurotransmission. The allosteric modulation of nAChRs by compounds can lead to changes in receptor sensitivity to the endogenous agonist acetylcholine, thereby influencing downstream signaling pathways. nih.govmdpi.comucl.ac.uk

Opioid Receptor System Cross-Talk and Analgesia Modulation

There is significant evidence for cross-talk between agmatine and the opioid receptor system, which has implications for pain modulation. drugbank.comamegroups.cn Exogenous agmatine has been shown to produce a weak analgesic effect on its own and, more notably, to enhance the analgesic effects of morphine. amegroups.cn Furthermore, agmatine can inhibit the development of tolerance to and dependence on morphine. wikipedia.orgamegroups.cn The proposed mechanisms for these effects involve the activation of imidazoline receptors and the inhibition of both calcium channels and NMDA receptor activity. amegroups.cn This suggests that agmatine can interfere with the adaptive processes that occur at various levels in response to opioid administration. amegroups.cn

Ion Channel Regulation by Agmatine

Agmatine's physiological effects are also mediated through its interaction with various ion channels. wikipedia.orgdrugbank.com

ATP-Sensitive Potassium Channel Modulation

Agmatine has been shown to block ATP-sensitive potassium (KATP) channels in a concentration-dependent manner. caymanchem.com This has been observed in mouse islets of Langerhans β-cells. caymanchem.com The blockade of these channels can influence cellular excitability and insulin (B600854) secretion. Research on rat aortic rings has also suggested that agmatine-induced vascular relaxation may involve the activation of peripheral imidazoline I2-receptors, leading to the opening of KATP channels. researchgate.net

Voltage-Gated Calcium Channel Activity Influence

Agmatine reversibly blocks voltage-gated calcium channels (VGCCs) in a manner that is dependent on both concentration and voltage. nih.govamegroups.cn This has been demonstrated in cultured rat hippocampal neurons. nih.govamegroups.cn The inhibitory effect of agmatine on VGCCs is significant, with an IC50 of (1.2+/-0.4) micromol/L. amegroups.cnresearchgate.net This blockade of calcium influx could be a key mechanism through which agmatine exerts its physiological and pharmacological effects. nih.govamegroups.cnjournalagent.com

Acid-Sensing Ion Channel (ASIC) Interactions

Agmatine interacts with acid-sensing ion channels (ASICs), particularly the ASIC3 subtype, which is involved in pain and itch perception. nih.govfrontiersin.orgnih.gov Agmatine can directly activate ASIC3 channels even at neutral pH, acting as an endogenous nonproton ligand. nih.govneurology.org This activation is enhanced by other inflammatory signals like mild acidosis, arachidonic acid, and lactic acid. nih.govresearchgate.net The interaction of agmatine with ASIC3 provides a mechanism for integrating multiple inflammatory signals to modulate sensory perception. nih.govnih.gov

Enzymatic Activity Regulation by Agmatine

Agmatine is both a substrate for and a regulator of several key enzymes, playing a crucial role in various metabolic pathways. wikipedia.orgdrugbank.comoup.com

Agmatine is synthesized from L-arginine by the enzyme arginine decarboxylase and is primarily degraded by agmatinase, which hydrolyzes it to putrescine and urea (B33335). wikipedia.orgdrugbank.com Another degradation pathway, particularly in peripheral tissues, involves diamine oxidase (DAO), which oxidizes agmatine to agmatine-aldehyde. wikipedia.orgresearchgate.net This aldehyde is then converted to guanidinobutyrate by aldehyde dehydrogenase. wikipedia.orgresearchgate.net

Agmatine has been shown to be a competitive inhibitor of all isoforms of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide from L-arginine. journalagent.comnih.govportlandpress.com The inhibitory constants (Ki) vary for the different isoforms, with values of approximately 660 µM for neuronal NOS (nNOS), 220 µM for inducible NOS (iNOS), and 7.5 mM for endothelial NOS (eNOS). portlandpress.com Furthermore, at concentrations lower than its reported Ki value, agmatine can cause a time- and concentration-dependent irreversible inactivation of nNOS. nih.gov This inactivation is associated with an increase in the NADPH oxidase activity of nNOS, leading to the production of hydrogen peroxide. nih.gov

Agmatine is not a substrate for monoamine oxidase (MAO)-A or -B. nih.govresearchgate.net However, it is a substrate for diamine oxidase (DAO). nih.gov The metabolism of agmatine by DAO can be inhibited by compounds like aminoguanidine. nih.gov

The regulation of these enzymes by agmatine highlights its importance in modulating nitric oxide production, polyamine metabolism, and other critical cellular functions.

Interactive Data Table: Agmatine's Influence on Ion Channels

Ion ChannelAgmatine's EffectTissue/Cell TypeKey Findings
ATP-Sensitive Potassium (KATP) Channels BlockadeMouse islets of Langerhans β-cellsConcentration-dependent inhibition of channel activity. caymanchem.com
Opening (indirectly via I2-receptors)Rat aortic ringsContributes to vascular relaxation. researchgate.net
Voltage-Gated Calcium Channels (VGCCs) Reversible BlockadeCultured rat hippocampal neuronsConcentration- and voltage-dependent inhibition with an IC50 of (1.2+/-0.4) µM. nih.govamegroups.cnresearchgate.net
Acid-Sensing Ion Channels (ASICs) Direct Activation (ASIC3)Peripheral sensory neuronsActs as a nonproton ligand, activation enhanced by inflammatory signals. nih.govfrontiersin.orgneurology.org

Interactive Data Table: Enzymatic Regulation by Agmatine

EnzymeAgmatine's RoleKey Findings
Nitric Oxide Synthase (NOS) Competitive InhibitorInhibits all isoforms with varying Ki values: nNOS (~660 µM), iNOS (~220 µM), eNOS (~7.5 mM). portlandpress.com
Inactivator (nNOS)Causes irreversible inactivation at low concentrations by increasing NADPH oxidase activity. nih.gov
Diamine Oxidase (DAO) SubstrateMetabolized by DAO, a pathway for its degradation. nih.gov
Agmatinase SubstratePrimary enzyme for agmatine degradation into putrescine and urea. wikipedia.orgdrugbank.com
Monoamine Oxidase (MAO) Not a substrateDoes not interact with MAO-A or MAO-B. nih.govresearchgate.net

Table of Compounds

Nitric Oxide Synthase (NOS) Isoform-Specific Inhibition and Downregulation

4-(Aminobutyl)guanidine, also known as agmatine, demonstrates complex and differential regulation of nitric oxide synthase (NOS) isoforms. It is a competitive inhibitor of all NOS isoenzymes, though with varying potencies. medchemexpress.comacbjournal.orgcaymanchem.com The inhibitory constants (Ki) are approximately 660 μM for neuronal NOS (nNOS or NOS-I), 220-260 μM for inducible NOS (iNOS or NOS-II), and a significantly higher 7.5 mM for endothelial NOS (eNOS or NOS-III), indicating weaker inhibition of the endothelial isoform. medchemexpress.comcaymanchem.com

This differential inhibition is a key aspect of its mechanism. While it inhibits nNOS and iNOS, agmatine has been shown to activate eNOS in endothelial cells, leading to an increase in nitric oxide (NO) production in the vascular endothelium. nih.govtandfonline.commdpi.com This dual action allows agmatine to potentially reduce the detrimental effects of excessive NO production by nNOS and iNOS, which is often associated with neurotoxicity and inflammation, while promoting the beneficial cardiovascular effects of eNOS-derived NO. nih.govtandfonline.commdpi.com

The mechanisms for this isoform specificity are multifaceted. In addition to competitive inhibition, agmatine can cause an irreversible, time- and concentration-dependent inactivation of nNOS. nih.gov This inactivation is dependent on the presence of NADPH and calmodulin. nih.gov A key finding is that agmatine enhances the NADPH oxidase activity of nNOS, leading to the production of hydrogen peroxide (H2O2) and subsequent oxidative inactivation of the enzyme. nih.govmdpi.comresearchgate.net This process involves the alteration of the heme prosthetic group within the nNOS enzyme. nih.govmdpi.com

In contrast, the downregulation of iNOS by agmatine appears to be mediated by different mechanisms. Studies have shown that agmatine can decrease the expression of the iNOS protein in various cell types, including astroglia and macrophages, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS). drugbank.comresearchgate.netnih.govwiley.com This suggests that agmatine can suppress the induction of iNOS at the protein level, thereby reducing the excessive NO production seen in inflammatory conditions. researchgate.netnih.govwiley.com Furthermore, the conversion of agmatine to agmatine aldehyde by diamine oxidase can result in a metabolite that is an even more potent and selective inhibitor of iNOS. researchgate.netnih.gov

Table 1: Inhibitory Constants (Ki) of this compound for NOS Isoforms

NOS IsoformKi ValueReference
Neuronal NOS (nNOS/NOS-I)~660 μM medchemexpress.comcaymanchem.com
Inducible NOS (iNOS/NOS-II)~220-260 μM medchemexpress.comcaymanchem.com
Endothelial NOS (eNOS/NOS-III)~7.5 mM medchemexpress.com
Neuronal NOS (nNOS) - Irreversible Inactivation29 μM (apparent Ki) nih.gov

Dimethylarginine Dimethylaminohydrolase (DDAH) Catalytic Site Inhibition by Guanidine Derivatives

Guanidine derivatives have been investigated as inhibitors of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three NOS isoforms. A study focused on a series of guanidine- and amidine-based inhibitors led to the discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as a potent inhibitor that targets the active site of human DDAH-1 with a Ki of 18 μM. nih.govacs.orgfigshare.comresearchgate.netpdbj.org Crystallographic data revealed a unique binding mode for this compound within the hDDAH-1 active site. nih.govacs.orgfigshare.comresearchgate.netpdbj.org The non-amino acid nature of this derivative contributes to its high selectivity for DDAH-1 over other enzymes involved in the nitric oxide system. nih.govacs.orgfigshare.comresearchgate.net

Polyamine Biosynthesis Enzyme Modulation (e.g., Ornithine Decarboxylase, Spermidine (B129725)/Spermine (B22157) Acetyltransferase)

This compound plays a significant role in the regulation of polyamine metabolism. wikipedia.org It is a precursor for polyamine synthesis and also acts as a competitive inhibitor of polyamine transport. wikipedia.org

One of the key enzymes it modulates is ornithine decarboxylase (ODC), a rate-limiting enzyme in the conventional pathway of polyamine biosynthesis. nih.govnih.govpnas.orgmdpi.com Agmatine can suppress ODC activity. nih.gov While it was initially believed that this suppression was primarily mediated by the induction of antizyme, a protein that binds to ODC and targets it for degradation, further research suggests a more complex, antizyme-independent mechanism may also be involved. nih.gov Studies in rat pulmonary artery endothelial cells showed that agmatine caused a time-dependent reduction in ODC activity that occurred before increases in antizyme levels. nih.gov

Furthermore, agmatine is a potent inducer of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolic pathway. wikipedia.orgnih.govmdpi.comnih.gov The induction of SSAT leads to the acetylation of spermidine and spermine, which can then be either excreted from the cell or converted back to putrescine. nih.gov This induction of SSAT by agmatine results in the depletion of spermidine and spermine pools and an accumulation of putrescine and N1-acetylspermidine. nih.gov This modulation of polyamine content through the induction of SSAT has been observed in hepatocytes. nih.gov

Table 2: Modulation of Polyamine Biosynthesis Enzymes by this compound

EnzymeEffect of this compoundConsequenceReference
Ornithine Decarboxylase (ODC)Inhibition/SuppressionDecreased de novo polyamine synthesis wikipedia.orgnih.gov
Spermidine/Spermine N1-Acetyltransferase (SSAT)InductionIncreased polyamine catabolism wikipedia.orgnih.govmdpi.com

Inhibition of Protein Arginine ADP-Ribosylation

This compound has been identified as an inhibitor of protein arginine ADP-ribosylation. wikipedia.org This process involves the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to arginine residues on proteins, a post-translational modification that can alter protein function.

Matrix Metalloprotease (MMP) Expression and Activity Regulation

Research indicates that this compound can indirectly down-regulate the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. wikipedia.orgiiarjournals.orgnih.govnih.govtandfonline.com These enzymes are involved in the degradation of the extracellular matrix and are implicated in processes such as tumor metastasis and the breakdown of the blood-brain barrier following ischemic injury. iiarjournals.orgnih.govtandfonline.com

In human fibrosarcoma cells, agmatine sulfate (B86663) was found to inhibit the activity of MMP-2 and decrease its expression in a dose-dependent manner. iiarjournals.orgnih.gov This inhibitory effect was associated with an increase in the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), a natural inhibitor of MMPs. iiarjournals.orgnih.gov The signaling pathway involved in this regulation appears to be the PI3K/Akt-1 pathway, as agmatine was observed to decrease the expression levels of PI3K and Akt-1. iiarjournals.orgnih.gov

In the context of cerebral ischemia, agmatine has been shown to attenuate the ischemia-induced expression of both MMP-2 and MMP-9 at both the protein and mRNA levels in cerebral endothelial cells. nih.govtandfonline.com This effect is linked to the ability of agmatine to increase the expression of endothelial nitric oxide synthase (eNOS). nih.govtandfonline.com The resulting increase in nitric oxide (NO) production is thought to contribute to the downregulation of MMP-9. nih.govtandfonline.com

NADPH Oxidase Activation and Reactive Oxygen Species Production

This compound has a notable effect on NADPH oxidase activity. It has been shown to activate the enzyme, leading to the production of hydrogen peroxide (H2O2), a reactive oxygen species (ROS). nih.govwikipedia.org This activation is particularly relevant in the context of its interaction with neuronal nitric oxide synthase (nNOS). Agmatine enhances the NADPH oxidase activity inherent to nNOS, which contributes to the oxidative inactivation of the enzyme itself. nih.govmdpi.comresearchgate.net This dual function—inhibiting nNOS while simultaneously causing it to produce ROS—highlights the complexity of its molecular actions.

Intracellular Signaling Pathway Interventions

This compound intervenes in several critical intracellular signaling pathways, contributing to its diverse physiological effects.

One of the prominent pathways modulated by agmatine is the PI3K/Akt signaling pathway . In some contexts, such as in microglia, agmatine has been shown to inhibit the PI3K/Akt pathway, which in turn negatively regulates the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and levels of hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov This leads to a reduction in glycolysis and the production of pro-inflammatory cytokines. nih.gov Conversely, in other scenarios, like cisplatin-induced ototoxicity, agmatine has been demonstrated to activate the PI3K/Akt pathway, leading to an anti-apoptotic effect. eneuro.org These seemingly contradictory findings suggest that the effect of agmatine on the PI3K/Akt pathway is cell-type and context-dependent.

Agmatine also influences the Akt/GSK-3β/β-catenin signaling pathway . In a model of MK-801-induced neurotoxicity, low doses of agmatine demonstrated neuroprotective effects by modulating this pathway, suggesting antipsychotic-like effects. pbsciences.org

Furthermore, agmatine has been reported to directly activate heterotrimeric G proteins , which could represent an intracellular mechanism for modulating neuronal excitability. researchgate.net Its ability to modulate the cAMP signaling pathway is thought to mediate some of its effects, for instance, in the context of morphine dependence. researchgate.net

In the context of inflammation, agmatine can suppress NF-κB signaling . mdpi.com This inhibition contributes to its anti-inflammatory properties by reducing the expression of iNOS and cyclooxygenase-2 (COX-2). mdpi.com

Modulation of Rac-Regulated Signal Transduction Pathways

This compound serves as a modulator of signal transduction pathways regulated by the Rac family of small GTPases. drugbank.com It has been shown to suppress cell migration stimulated by Rac1 through an interaction with p21-activated kinase 1 (PAK1), inhibiting its kinase activity. Furthermore, it can block Rac signaling that is independent of PAK by directly interacting with Rac1. This interaction prevents the activation of downstream targets. drugbank.com The compound's influence extends to inhibiting Rac-induced cell migration and invasion in both breast and colon epithelial cells, and it has been observed to inhibit the formation of lamellipodia when overexpressed. drugbank.com

Inhibition of LIM Kinase 1 (LIMK1) Activity

The compound demonstrates inhibitory effects on LIM Kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics. drugbank.commedchemexpress.com The mechanism of inhibition involves the reduction of 'Tyr-508' phosphorylation on LIMK1, which is crucial for its kinase activity. drugbank.com LIMK1 phosphorylates cofilin, and by inhibiting LIMK1, this compound can influence actin dynamics within the cell. medchemexpress.com The development of LIMK inhibitors is an active area of research, with various scaffolds, including those containing guanidine groups, being explored for their therapeutic potential. nih.gov

Table 1: Research Findings on LIMK1 Inhibition

Inhibitor ClassTargetMechanism/ObservationReference
Pyrrolopyrimidine derivativesLIMK1/LIMK2Longer butyl linker in the diamino chain restored inhibitory activity. nih.gov
Piperidine urea/guanidine scaffoldLIMKInvestigated for the treatment of ocular hypertension. nih.gov
This compound LIMK1 Reduces 'Tyr-508' phosphorylation, inhibiting kinase activity. drugbank.com

Regulation of NF-kB Response Element and Cyclin D1 Promoter Activation

This compound plays a role in regulating gene expression by interfering with specific transcription factors and promoter regions. It has been found to inhibit the activation of the NF-kB response element that is stimulated by Rac1. drugbank.com The transcription factor NF-κB is a critical regulator of various cellular processes, including inflammatory responses and cell survival. ahajournals.orgresearchgate.net By blocking its activation, this compound can modulate these pathways.

In addition to its effects on NF-kB, the compound also inhibits the Rac1-stimulated activation of the Cyclin D1 promoter. drugbank.com Cyclin D1 is a crucial protein for cell cycle progression, and its expression is tightly controlled. nih.govnih.gov The ability of this compound to inhibit its promoter activation indicates a potential role in cell cycle regulation.

Non-Enzymatic and Structural Interactions with Biomolecules

Direct Inhibition of Advanced Glycation End Product (AGE) Formation

A significant non-enzymatic function of this compound is the direct inhibition of Advanced Glycation End Product (AGE) formation. wikipedia.org AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to sugars, and their accumulation is implicated in aging and diabetic complications. rsc.org

This compound, a nucleophilic compound, effectively inhibits the formation of AGEs. For instance, in in-vitro studies with beta2-microglobulin (β2M) incubated with glucose, this compound inhibited the formation of N(epsilon)-(carboxymethyl)lysine, a type of AGE. nih.gov This inhibition was dose-dependent. nih.gov

Table 2: Inhibition of AGE Formation by this compound (Agmatine) and Aminoguanidine

Note: Data for this compound is often compared with Aminoguanidine, a well-known AGE inhibitor. nih.gov

Hydrogen Bonding and Complex Formation with Proteins

The structural characteristics of this compound, particularly its guanidine group, allow it to form significant non-covalent interactions with proteins. The guanidinium group is a strong hydrogen bond donor and can participate in multiple hydrogen bonds with amino acid residues. cymitquimica.comrsc.org

Theoretical studies have modeled the interaction between this compound and proteins, highlighting the importance of hydrogen bonding in forming stable complexes. researchgate.net The guanidinium ion (Gdm+) shows a preference for interacting with acidic amino acids like aspartate and glutamate through strong hydrogen bonds. rsc.org These interactions are crucial for its ability to bind to and modulate the function of various proteins. The planar structure of the guanidine group can influence the stereochemistry of its interactions with metal ions and other binding partners within protein structures. researchgate.net Its hydrophilic nature and capacity to form hydrogen bonds contribute to its solubility and potential for complex formation in aqueous biological environments. solubilityofthings.com

Physiological and Biological Functions of Endogenous 4 Aminobutyl Guanidine

Role as a Putative Neurotransmitter and Neuromodulator in the Central Nervous System

4-(Aminobutyl)guanidine, also known as agmatine (B1664431), is an endogenous compound that has garnered significant attention for its potential role as a neurotransmitter and neuromodulator in the mammalian central nervous system (CNS). wikipedia.orgresearchgate.netresearchgate.net Synthesized from the amino acid arginine through the action of the enzyme arginine decarboxylase, agmatine fulfills several criteria for a neurotransmitter. wikipedia.orgmdpi.com It is produced within the brain, stored in synaptic vesicles, released upon neuronal depolarization, and its action is terminated by a specific uptake mechanism and enzymatic degradation. wikipedia.orgresearchgate.net

Agmatine's neuromodulatory effects are extensive, as it interacts with multiple molecular targets, including various neurotransmitter systems, ion channels, and the synthesis of nitric oxide. wikipedia.orgacbjournal.org It has been shown to bind to α2-adrenergic and imidazoline (B1206853) receptors and to block N-methyl-D-aspartate (NMDA) receptor channels, among other ligand-gated cationic channels. wikipedia.orgresearchgate.net This wide range of interactions allows agmatine to influence a variety of physiological processes within the CNS. Although it meets most of Henry Dale's criteria for a neurotransmitter, the lack of identified specific postsynaptic receptors has led to its classification primarily as a neuromodulator and co-transmitter. wikipedia.org

The lifecycle of this compound within the synapse supports its role in neurotransmission. Evidence indicates that agmatine is packaged into synaptic vesicles in neurons, a crucial step for its storage and subsequent release. wikipedia.orgresearchgate.netmdpi.com This process ensures that a ready supply of the molecule is available for signaling. Upon membrane depolarization, a key event in neuronal communication, these vesicles fuse with the presynaptic membrane and release their contents, including agmatine, into the synaptic cleft. wikipedia.orgresearchgate.netmdpi.com

Once in the synapse, agmatine's action is terminated by a selective uptake system. wikipedia.orgnih.gov This carrier-mediated transport mechanism is responsible for removing agmatine from the extracellular space, thereby controlling the duration and intensity of its signal. nih.govcaldic.com This uptake is reported to be energy- and temperature-dependent, but notably, it is not dependent on sodium ions, distinguishing it from the transport of many other neurotransmitters. nih.gov Following reuptake, agmatine is inactivated by the enzyme agmatinase, which hydrolyzes it into putrescine and urea (B33335). researchgate.netcaldic.com This enzymatic degradation completes the synaptic lifecycle of agmatine.

Numerous preclinical studies have highlighted the neuroprotective properties of this compound in various models of neurological injury. accscience.comcaldic.comnih.gov Its protective effects have been observed in conditions such as ischemic stroke and traumatic brain injury. accscience.comcaldic.com The mechanisms underlying this neuroprotection are multifaceted and include the prevention of brain edema, protection of the blood-brain barrier, and anti-oxidative, anti-apoptotic, and anti-inflammatory actions. accscience.comnih.govresearchgate.net

In models of ischemic stroke, agmatine has been shown to reduce the size of the infarct area and protect neurons from ischemia-like injury. caldic.com One of the key mechanisms is its ability to inhibit the production of nitric oxide (NO) in microglia, a process controlled by NMDA receptors. acbjournal.org By competitively inhibiting nitric oxide synthase (NOS), agmatine mitigates the detrimental effects of excessive NO production during an ischemic event. acbjournal.org Furthermore, agmatine has demonstrated the ability to reduce the accumulation of amyloid-beta protein and the phosphorylation of Tau peptide in a model of Alzheimer's disease, suggesting its therapeutic potential extends to chronic neurodegenerative conditions as well. acbjournal.org

Table 1: Neuroprotective Effects of this compound in Preclinical Models

Disease ModelExperimental ModelKey Molecular Targets/MechanismsObserved OutcomeReference
Alzheimer's Disease Streptozotocin-inducedNeuron apoptosis via NMDA receptors, inflammatory cytokines (IL-1)Reduced accumulation of amyloid-beta protein, phosphorylation of Tau peptide acbjournal.org
Ischemic Stroke Transient middle cerebral artery occlusion (MCAO)Inhibition of nNOS expression and activity, suppression of NO productionReduced infarct size, protection of neurons and astrocytes acbjournal.orgcaldic.com
Parkinson's Disease MPTP-induced dopaminergic toxicityInhibition of NOS activity, blockade of NMDA receptorsPartial protection of dopaminergic neurons acbjournal.org
Spinal Cord Injury Ischemia/Traumatic InjuryModulation of BMP2 to reduce M1 macrophagesImproved locomotor function, reduced tissue damage acbjournal.orgcaldic.com

This table is interactive. Click on the headers to sort the data.

This compound has demonstrated significant modulatory effects on pain perception in various animal models. researchgate.net It exhibits analgesic properties, particularly in models of inflammatory and neuropathic pain. nih.govdovepress.com Studies have shown that agmatine can produce dose-dependent antinociceptive effects. nih.gov For instance, in the acetic acid writhing test in mice and the saline writhing test in rats, which are models of visceral pain, agmatine showed clear analgesic actions. amegroups.cn

The mechanisms behind agmatine's analgesic effects are thought to involve its interaction with multiple receptor systems. It has been shown to enhance the analgesic effects of morphine, suggesting an interaction with the opioid system. nih.govamegroups.cn This potentiation of morphine's effects is a key area of research, as it could lead to combination therapies that reduce the required dose of opioids and potentially mitigate side effects like tolerance and dependence. nih.govamegroups.cn Furthermore, agmatine's ability to block NMDA receptors and inhibit nitric oxide synthase also contributes to its pain-relieving properties, particularly in chronic pain states where these systems are often upregulated. dovepress.comcore.ac.uk In models of neuropathic pain, agmatine has been shown to have antihyperalgesic and antiallodynic effects. dovepress.com

Research in behavioral neuroscience has revealed that this compound possesses antidepressant-like, anxiolytic-like, and anticonvulsant properties in rodent models. researchgate.netcaldic.com In various animal models of depression, such as the forced swimming test and tail suspension test, agmatine has been shown to produce antidepressant-like effects, with an efficacy comparable to the classic antidepressant drug imipramine. researchgate.net The proposed mechanisms for these effects include its ability to block NMDA receptors and modulate other neurotransmitter systems. acbjournal.orgresearchgate.net

Agmatine has also demonstrated significant anxiolytic (anti-anxiety) effects in several behavioral models in mice and rats. nih.gov For example, it increased the number of transitions in the light-dark transition test and increased licking behavior in the Vogel's drinking conflict test, both of which are indicative of reduced anxiety. nih.gov Furthermore, studies have shown that agmatine has anticonvulsant effects in models of epilepsy, reducing both the incidence and intensity of seizures. nih.govdergipark.org.tr This anticonvulsant activity is thought to be related to its ability to inhibit nitric oxide production and block NMDA receptors. nih.govdergipark.org.tr

Table 2: Behavioral Effects of this compound in Rodent Models

Behavioral EffectAnimal ModelKey FindingsReference
Antidepressant-like Forced Swimming Test, Tail Suspension Test (Mice)Reduced immobility time, comparable to imipramine. researchgate.net
Anxiolytic-like Light-Dark Transition Test (Mice), Vogel's Drinking Conflict Test (Rats)Increased transitions to the light compartment, increased punished licking. nih.gov
Anticonvulsant Pentylenetetrazole-induced seizures (Mice)Reduced incidence and intensity of seizures. nih.govdergipark.org.tr

This table is interactive. Click on the headers to sort the data.

Influence on Cardiovascular System Physiology

Endogenous this compound exerts a notable influence on the physiology of the cardiovascular system. mdpi.comdrugbank.com Its effects are characterized by a mild reduction in both heart rate and blood pressure. wikipedia.orgdrugbank.com These cardiovascular responses appear to be mediated through the modulation of both central and peripheral control systems. wikipedia.org

Studies have shown that the administration of this compound can lead to a dose-dependent decrease in heart rate and blood pressure. drugbank.comnih.gov In anesthetized spontaneously hypertensive rats, intravenous agmatine significantly reduced both blood pressure and heart rate. nih.gov The mechanisms underlying these effects are complex and involve interactions with multiple molecular targets. Agmatine is known to activate imidazoline receptors, which are involved in the central regulation of blood pressure. journalagent.com It also interacts with α2-adrenergic receptors, which play a role in modulating sympathetic outflow. nih.gov

Furthermore, it has been suggested that agmatine may block transmission through sympathetic ganglia and inhibit noradrenergic neurotransmission in blood vessels, contributing to its blood pressure-lowering effects. nih.gov The collective action on these various targets allows agmatine to contribute to the maintenance of cardiovascular homeostasis. nih.govdrugbank.com

Metabolic Regulation and Endocrine System Cross-Talk

Endogenous this compound, a cationic amine derived from the decarboxylation of L-arginine, is increasingly recognized for its role in metabolic regulation and its interplay with the endocrine system. wikipedia.orgmdpi.comexamine.com It acts as a signaling molecule, influencing various physiological processes, including glucose balance and steroid hormone metabolism. drugbank.comacs.org

This compound exerts a notable influence on glucose homeostasis, primarily through its hypoglycemic actions. echemi.comnih.gov Research indicates that it promotes a mild hypoglycemic state by modulating both insulin (B600854) secretion and glucose uptake. drugbank.comwebmd.com The mechanisms underlying these effects are multifaceted. One key action is the stimulation of insulin release from pancreatic islet cells. drugbank.com Additionally, this compound enhances glucose uptake by peripheral cells. This is thought to be mediated by an increase in the release of endorphins from the adrenal glands, which in turn facilitates cellular glucose absorption. drugbank.comechemi.com These actions collectively contribute to the lowering of blood glucose levels, highlighting its potential role in the endogenous regulation of glucose metabolism.

Table 1: Mechanisms of Hypoglycemic Action of this compound

MechanismDescriptionReferences
Insulin Release Stimulates the release of insulin from pancreatic islet cells. drugbank.com
Glucose Uptake Increases glucose uptake by cells, an effect linked to increased endorphin release from the adrenal glands. drugbank.comechemi.com
Receptor Modulation Interacts with imidazoline and alpha-2 adrenergic receptors, which can influence catecholamine release and subsequently impact glucose metabolism. drugbank.comacs.org

Beyond its role in glucose control, this compound participates in androgen metabolism. drugbank.com It is involved in the oxidative deactivation of testosterone (B1683101). Specifically, it contributes to the metabolism of testosterone into less biologically potent forms, such as 2β- and 6β-hydroxytestosterone. drugbank.com This metabolic function suggests a regulatory role for this compound in modulating the activity of androgens within the body.

Evidence suggests that this compound is involved in cholesterol metabolism, particularly in its degradation. drugbank.com It contributes to the formation of hydroxycholesterols, also known as oxysterols. drugbank.com The creation of these oxidized forms of cholesterol, specifically at the C-4beta and C-25 positions, is a step that likely facilitates cholesterol breakdown and the subsequent biosynthesis of bile acids. drugbank.com This function points to its contribution to maintaining cholesterol homeostasis.

Modulation of Renal Function

This compound plays a significant role in the modulation of kidney function, exhibiting effects that enhance renal hemodynamics and offer protection against injury in experimental settings. nrcresearchpress.comugm.ac.id The kidney itself has a high activity of arginine decarboxylase, the enzyme that synthesizes this compound, suggesting that this compound may mediate some of the biological effects of its precursor, L-arginine, in the context of renal health. nrcresearchpress.comugm.ac.id

A key renal effect of this compound is the enhancement of the glomerular filtration rate (GFR), a primary indicator of kidney function. echemi.comnih.gov Studies have demonstrated that the administration of this compound can significantly increase GFR. nrcresearchpress.comoup.com For instance, when infused directly into the renal interstitium in rat models, it was shown to increase the single-nephron GFR. oup.comcaymanchem.com This effect is believed to be dependent on nitric oxide synthase, as the increase in GFR can be reversed by NOS inhibitors. caymanchem.com This suggests that this compound influences glomerular function through a nitric oxide-dependent pathway. caymanchem.commdpi.com

Numerous experimental studies have highlighted the renoprotective properties of this compound. nrcresearchpress.comugm.ac.id In a rat model of gentamicin-induced nephrotoxicity, treatment with this compound led to significant improvements. nrcresearchpress.com It decreased the kidney-to-body mass ratio, lowered serum levels of creatinine (B1669602) and lactate (B86563) dehydrogenase, and increased creatinine clearance, which is indicative of an improved GFR. nrcresearchpress.com Furthermore, it mitigated oxidative stress by reducing renal malondialdehyde and increasing superoxide (B77818) dismutase activity. nrcresearchpress.com Histological evaluation confirmed that this compound ameliorated tissue damage caused by the toxin. nrcresearchpress.com Similar protective effects were observed in models of cyclosporin (B1163) A-induced kidney damage, where it reduced markers of impaired renal function like serum creatinine and blood urea nitrogen. ugm.ac.id These renoprotective effects are often attributed to its ability to reduce oxidative stress, inhibit inflammation, and modulate nitric oxide synthesis. nrcresearchpress.comugm.ac.idnih.gov

Table 2: Renoprotective Effects of this compound in a Gentamicin-Induced Nephrotoxicity Model in Rats

ParameterEffect of Gentamicin TreatmentEffect of Co-treatment with this compoundReference
Kidney/Body Mass Ratio Significant IncreaseSignificantly Lowered nrcresearchpress.com
Serum Creatinine Significant IncreaseSignificantly Decreased nrcresearchpress.com
Creatinine Clearance (CCr) Significant ReductionSignificant Increase nrcresearchpress.com
Renal Malondialdehyde (MDA) Significant IncreaseSignificantly Decreased nrcresearchpress.com
Renal Superoxide Dismutase (SOD) Activity Significant DecreaseSignificantly Increased nrcresearchpress.com
Renal Tissue Morphology Evidence of DamageAmeliorated Tissue Damage nrcresearchpress.com

Anti-Inflammatory and Antioxidative Stress Responses

Endogenous this compound (agmatine) exhibits potent anti-inflammatory and antioxidant properties through various molecular mechanisms. It modulates key signaling pathways and the expression of enzymes involved in inflammatory and oxidative responses.

Research indicates that agmatine can suppress the production of pro-inflammatory cytokines. In mouse microglial BV-2 cells stimulated with lipopolysaccharide (LPS), a model for neuroinflammation, agmatine pretreatment significantly reduced the release of tumor necrosis factor (TNF), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov This effect is partly attributed to the suppression of the nuclear factor-κB (NF-κB) inflammatory pathway. nih.govfrontiersin.org Furthermore, agmatine is a known inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO) during inflammation, which can contribute to tissue damage. nih.govugm.ac.idacs.org By inhibiting iNOS, agmatine reduces excessive NO production, a key feature of its anti-inflammatory action. doi.org

Agmatine's antioxidative stress responses are robust, providing cellular protection against damage from reactive oxygen species (ROS). In animal models of cholestasis, agmatine supplementation significantly prevented lipid peroxidation and protein carbonylation in the liver and kidney. doi.org It has been shown to reduce levels of ROS and malondialdehyde, a marker of lipid peroxidation, in rat brain tissues under oxidative stress. eco-vector.com The protective mechanisms involve enhancing the cellular antioxidant defense system. Agmatine administration increases the levels and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), and boosts the levels of reduced glutathione (GSH). nih.govdoi.orgeco-vector.com

A critical pathway mediating these antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). doi.org Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Studies in macrophages and microglial cells have shown that agmatine activates the Nrf2 pathway, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1). nih.govplos.orgnih.gov The Nrf2/HO-1 axis is central to agmatine's ability to protect cells against oxidative injury. nih.govplos.org

Table 1: Summary of Research Findings on Anti-Inflammatory and Antioxidant Effects of this compound

Cell/Animal Model Condition/Stimulus Observed Anti-Inflammatory/Antioxidant Effect Key Mechanism(s)
Mouse Microglial BV-2 Cells Lipopolysaccharide (LPS) Decreased TNF, IL-1β, IL-6 release; Reduced iNOS and COX-2 levels; Suppressed nitrosative and oxidative burst. nih.gov Suppression of NF-κB; Activation of Nrf2 pathway; Increased total glutathione. nih.gov
RAW 264.7 Macrophages Lipopolysaccharide (LPS) Attenuated ROS generation. plos.orgnih.gov Activation of PI3K/Akt pathway; Nrf2 nuclear translocation; Upregulation of HO-1. plos.orgnih.gov
Rat Model of Obstructive Jaundice Bile Duct Ligation Protected hepatic and renal tissue; Prevented lipid peroxidation and protein carbonylation; Suppressed NO levels. doi.org Reduction of ROS; Restoration of GSH levels; Positive effects on mitochondrial function. doi.org
Rat Brain Tissue Sodium Azide Reduced ROS and malondialdehyde levels; Increased SOD, CAT, and GPx levels. eco-vector.com Free radical scavenging; Enhancement of antioxidant enzyme activity. eco-vector.com
PTZ-Kindled Mice Pentylenetetrazol (PTZ) Inhibited NLRP3 inflammasome activation; Reduced inflammatory cytokine expression. frontiersin.org Inhibition of TLR4/MYD88/NF-κB/NLRP3 pathway. frontiersin.org

Regulation of Cell Migration, Proliferation, and Apoptotic Processes

This compound plays a complex and often cell-type-dependent role in regulating cell migration, proliferation, and apoptosis. Its effects are primarily mediated through the modulation of polyamine metabolism and key signaling pathways.

Cell Migration The influence of agmatine on cell migration is context-dependent. In murine brain endothelial cells (bEnd.3), agmatine was found to promote cell migration in a concentration-dependent manner. nih.govresearchgate.net This pro-migratory effect was mediated through the induction of vascular endothelial growth factor (VEGF) and its receptor (VEGFR2), and the subsequent activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, leading to increased nitric oxide production and intercellular adhesion molecule 1 (ICAM-1) expression. nih.gov Conversely, in human fibrosarcoma cells (HT1080), agmatine sulfate (B86663) was shown to inhibit cell invasion, a process related to migration. iiarjournals.org This inhibition was associated with the suppression of matrix metalloproteinase-2 (MMP-2) expression. iiarjournals.org

Cell Proliferation A prominent biological function of agmatine is its anti-proliferative activity, which is particularly effective against cells with high rates of division, such as tumor cells. nih.gov The primary mechanism for this effect is the depletion of intracellular polyamines (putrescine, spermidine (B129725), and spermine), which are essential for cell growth. jst.go.jpphysiology.orgcore.ac.uk Agmatine achieves this by several means: it inhibits ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, and induces the expression of antizyme, a protein that targets ODC for degradation and blocks polyamine transport into the cell. nih.govcore.ac.uk Studies have shown that agmatine significantly suppresses the proliferation of human mesangial cells, rat hepatoma cells, and various cancer cell lines, an effect that can be reversed by the addition of exogenous putrescine. jst.go.jpnih.gov This preferential targeting of rapidly dividing cells is linked to their higher rate of polyamine transport, which leads to increased agmatine uptake. nih.gov

Apoptotic Processes Agmatine's role in apoptosis (programmed cell death) is dualistic. It can be anti-apoptotic, protecting healthy cells from injury, or pro-apoptotic, inducing death in transformed cells.

In protective contexts, agmatine confers resistance to cellular apoptosis. physiology.orgnih.gov For instance, it protects auditory cells from cisplatin-induced apoptosis by preserving mitochondrial function, decreasing the expression of the pro-apoptotic protein BAX, and inhibiting the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govbiorxiv.orgadvancedotology.org This neuroprotective capacity is also observed in models of oxidative stress, where agmatine attenuates DNA fragmentation and increases cell viability. semanticscholar.org

Conversely, in some cancer cell lines, agmatine can induce apoptosis. physiology.org This pro-apoptotic effect in transformed cells is often linked to the same mechanism that inhibits their proliferation: the profound depletion of intracellular polyamines. acs.orgphysiology.org

Table 2: Summary of Research Findings on the Regulation of Cellular Processes by this compound

Process Cell Type Observed Effect of this compound Key Mechanism(s)
Migration Murine Brain Endothelial (bEnd.3) Cells Promoted cell migration. nih.govresearchgate.net Induction of VEGF/VEGFR2; Activation of PI3K/Akt/eNOS pathway. nih.gov
Human Fibrosarcoma (HT1080) Cells Inhibited cell invasion. iiarjournals.org Inhibition of Matrix Metalloproteinase-2 (MMP-2). iiarjournals.org
Proliferation Human Mesangial Cells Suppressed proliferation. jst.go.jp Depletion of intracellular polyamines. jst.go.jp
Transformed Cell Lines (e.g., Ras/3T3, Src/3T3) Preferentially suppressed proliferation compared to non-transformed cells. nih.gov Increased agmatine uptake via polyamine transporter; Induction of antizyme. nih.gov
Human Colon Adenocarcinoma (HT-29) Cells Exerted a strong cytostatic effect; Induced cell cycle accumulation in S and G2/M phases. core.ac.uk Down-regulation of ornithine decarboxylase (ODC); Decreased putrescine and spermidine levels. core.ac.uk
Breast Cancer (MCF-7) and Sarcoma (S180) Cells Inhibited proliferation and tumor growth. nih.gov Decrease of intracellular polyamine pools. nih.gov
Apoptosis Auditory (HEI-OC1) Cells Protected against cisplatin-induced apoptosis. nih.govbiorxiv.orgadvancedotology.org Inhibition of BAX and caspase-3 activity; Protection of mitochondrial function. nih.govbiorxiv.org
Transformed NIH-3T3 Cells Conferred resistance to camptothecin- or 5-fluorouracil-induced apoptosis. physiology.orgnih.gov Protection of mitochondrial membrane integrity; Decreased expression of pro-apoptotic Bcl-2 members. physiology.orgnih.gov
Rat Hepatocyte Cultures Induced apoptosis. physiology.org Modulation of polyamine metabolism. physiology.org

Advanced Analytical Methodologies for 4 Aminobutyl Guanidine Quantification and Detection

High-Resolution Chromatographic and Mass Spectrometric Techniques

Advanced chromatographic and mass spectrometric methods offer the precision and accuracy required for the detailed study of 4-(aminobutyl)guanidine. These techniques are often coupled to overcome the challenges associated with the compound's high polarity and low volatility.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the quantitative analysis of volatile and thermally stable compounds. researchgate.netnih.gov However, due to the non-volatile nature of agmatine (B1664431), derivatization is a mandatory step to increase its volatility and improve its chromatographic properties. researchgate.netnih.gov A common strategy involves acylation, for instance, with pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

This derivatization process converts the primary amine and guanidino groups of agmatine into less polar and more volatile pentafluoropropionyl (PFP) derivatives. nih.gov The reaction of agmatine with PFPA typically results in the formation of a tri-PFP derivative, AGM-(PFP)3. nih.govmdpi.com The use of negative-ion chemical ionization (NICI) enhances sensitivity for these electronegative PFP derivatives, allowing for trace-level detection. researchgate.net The choice of solvent for the extraction of the derivatives, such as ethyl acetate, and the optimization of GC column temperature programs are critical for achieving reliable and reproducible quantitative results. researchgate.netnih.gov Studies have shown that a lower starting GC column temperature (e.g., 40°C) can be beneficial for the analysis of these derivatives. researchgate.netnih.gov

Table 1: GC-MS Parameters for Derivatized Agmatine Analysis
ParameterCondition/ReagentPurposeReference
Derivatization ReagentPentafluoropropionic anhydride (PFPA)Increases volatility and thermal stability nih.gov
Resulting DerivativeAgmatine-tris(pentafluoropropionyl) [AGM-(PFP)3]Enables GC separation and sensitive detection nih.govmdpi.com
Ionization ModeNegative-Ion Chemical Ionization (NICI)Enhances sensitivity for electronegative PFP derivatives researchgate.net
Extraction SolventEthyl acetateOptimal for PFP derivative extraction researchgate.netnih.gov
Starting GC Temperature40°CImproves analysis of PFP derivatives researchgate.netnih.gov

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a preferred method for the quantification of agmatine in biological samples due to its high sensitivity, selectivity, and throughput. nih.govnih.gov This approach addresses the challenges of analyzing polar compounds like agmatine, which often exhibit poor retention on conventional reversed-phase columns. researchgate.nethelixchrom.com

To enhance chromatographic retention and improve the sensitivity of MS/MS detection, pre-column derivatization is frequently employed. nih.govresearchgate.net A common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBDF), which reacts with the primary amino group of agmatine. nih.govnih.gov This derivatization improves the reversed-phase chromatographic characteristics of agmatine. nih.govnih.gov The use of isotope dilution, where a stable isotope-labeled version of agmatine is spiked into the sample as an internal standard, is crucial for accurate quantification, compensating for matrix effects and variations in sample preparation and ionization efficiency. nih.govnih.gov UHPLC-MS/MS methods for agmatine have been validated with calibration curves demonstrating linearity over a wide concentration range, from 5 nM to 10 µM, and achieving low detection limits, estimated at 1.5 nM. nih.govnih.gov

Table 2: Key Features of a Validated UHPLC-MS/MS Method for Agmatine Quantification
ParameterDetailsReference
Derivatization Agent4-fluoro-7-nitro-2,l,3-benzoxadiazole (NBDF) nih.govnih.gov
Internal StandardUniformly labeled 13C5,15N4-agmatine nih.govnih.gov
Linearity Range5 nM to 10 µM nih.govnih.gov
Detection LimitApproximately 1.5 nM nih.govnih.gov
Intrasample PrecisionAverage 4.1% (relative standard deviation) nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. tandfonline.comtandfonline.com

In ¹H NMR spectra of agmatine in an aqueous solvent, distinct signals can be assigned to the different methylene (B1212753) groups of the butyl chain and the amine protons. nih.gov For example, typical chemical shifts are observed around 1.67-1.73 ppm and 3.02-3.22 ppm. nih.gov ¹³C NMR spectroscopy provides complementary information on the carbon skeleton. tandfonline.comnih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the complete structure of agmatine. bmrb.io Infrared (IR) spectroscopy, while less detailed than NMR, provides characteristic information about the functional groups present in the molecule, such as N-H and C-N bonds, which is useful for confirming the identity of the compound. tandfonline.com

Table 3: Representative ¹H NMR Chemical Shifts for Agmatine in H₂O
Proton EnvironmentApproximate Chemical Shift (ppm)Reference
-CH₂- (internal methylene)1.67, 1.73 nih.gov
-CH₂- (adjacent to amine/guanidino)3.02, 3.22 nih.gov

Stable Isotope Labeling and Metabolomics Approaches for Agmatine Tracing

Stable isotope labeling is a powerful strategy for tracing the metabolic fate of agmatine and quantifying its metabolic fluxes in biological systems. By introducing atoms with heavier isotopes (e.g., ¹³C, ¹⁵N) into the agmatine molecule, researchers can follow its transformation through various metabolic pathways. nih.govnih.gov

Similarly, ¹⁵N-labeled arginine, such as [U-¹⁵N₄]arginine or [guanidino-¹⁵N₂]arginine, has been used as a precursor to produce ¹⁵N-labeled agmatine in studies of its biosynthesis in isolated mitochondria and perfused liver. nih.govnih.gov These tracers allow for the direct measurement of the rate of agmatine formation. nih.gov The use of stable isotopes provides high sensitivity and specificity for tracking the molecule's path in complex biological systems. nih.govresearchgate.net

Quantitative metabolomics, often combined with stable isotope tracing, provides a systems-level view of how agmatine influences metabolic pathways. amegroups.orgamegroups.cn By introducing ¹³C or ¹⁵N labeled precursors and analyzing the isotopic enrichment in downstream metabolites using techniques like GC-MS or LC-MS, researchers can quantify metabolic fluxes and identify key points of regulation. nih.govresearchgate.net

For example, studies have used ¹³C and ¹⁵N tracers to assess the impact of agmatine consumption on whole-body metabolism, revealing widespread changes in gene expression and metabolic profiles. nih.gov Such analyses can elucidate how agmatine is metabolized and how it affects interconnected pathways, such as arginine and proline metabolism, fatty acid metabolism, and the urea (B33335) cycle. amegroups.orgamegroups.cn This approach is crucial for understanding the comprehensive metabolic and physiological functions of agmatine. nih.gov The integration of metabolomics with other 'omics' technologies, like transcriptomics, can provide a more complete picture of the molecular mechanisms underlying agmatine's effects. amegroups.orgamegroups.cn

Development and Application of Guanidine-Specific Biosensors for Cellular Studies

The quantification and real-time monitoring of this compound, also known as agmatine, within cellular environments are crucial for understanding its diverse physiological roles. The development of specific biosensors has provided powerful tools to investigate the dynamics of this guanidinium (B1211019) compound in living cells. These biosensors are primarily categorized into genetically encoded fluorescent sensors and emerging electrochemical methods, each with distinct principles and applications.

Genetically Encoded Fluorescent Biosensors

Genetically encoded fluorescent biosensors represent a significant advancement in the cellular detection of this compound. These protein-based sensors can be expressed within specific cells and even targeted to subcellular compartments, offering high spatial and temporal resolution.

A notable example is the genetically encoded fluorescent agmatine biosensor, AGMsen. researchgate.net This biosensor was engineered from the periplasmic putrescine-binding protein PotF, which naturally exhibits a high affinity for agmatine. researchgate.net Through structural analysis and protein engineering, mutations were introduced into the binding pocket of PotF to enhance its selectivity for agmatine over other biogenic amines. researchgate.net The AGMsen biosensor demonstrates the ability to visualize real-time agmatine dynamics in various cell types, including primary neuronal cultures. researchgate.net This tool is instrumental in advancing the understanding of agmatine distribution and its effects on neuronal functions. researchgate.net The functionality of AGMsen has been validated in HEK293 cells and rat hippocampal neurons, and it is available in various vectors for both intracellular expression and cell surface display. researchgate.net

The performance characteristics of AGMsen are summarized in the table below:

BiosensorBasisTarget AnalyteDissociation Constant (Kd)Dynamic Range (ΔFmax/F0)Cellular Applications
AGMsen Periplasmic putrescine binding protein PotFThis compound (Agmatine)35 µM (intracellular)2.4 (intracellular)Real-time visualization of agmatine in HEK293 cells and primary neuronal cultures. researchgate.netmdpi.com
525 µM (secreted)1.6 (secreted)

Another class of genetically encoded sensors for guanidinium compounds are RNA-based fluorescent (RBF) biosensors. researchgate.netscilit.com These have been developed for the detection of guanidine (B92328), a related compound. These biosensors are constructed by fusing a guanidine-I riboswitch with a fluorogenic aptamer, such as Spinach2. scilit.com The binding of guanidine to the riboswitch induces a conformational change that activates the fluorescence of the aptamer. researchgate.netscilit.com A key advantage of these RBF biosensors is their rapid response time, with detectable signals appearing within minutes of analyte addition, which is significantly faster than reporter gene-based sensors. researchgate.netscilit.com This rapid activation makes them suitable for monitoring dynamic cellular processes. researchgate.netscilit.com

The performance of a guanidine-responsive RBF biosensor is detailed below:

Biosensor TypeBasisTarget AnalyteResponse TimeCellular SystemKey Finding
RNA-based fluorescent (RBF) biosensor Guanidine-I riboswitch and Spinach2 aptamerGuanidineDetectable signal within 4 minutesE. coliAt least 15 times faster response compared to a corresponding reporter-based sensor. researchgate.netscilit.comnih.gov

Electrochemical Biosensors

While fluorescent biosensors have seen significant development, the application of electrochemical biosensors for the specific intracellular detection of this compound is an emerging area with less established methodologies. However, the principles of electrochemical sensing offer potential avenues for future development.

Enzyme-Based Amperometric Biosensors: This approach would involve the immobilization of an enzyme that specifically reacts with this compound on an electrode surface. The enzymatic reaction would produce or consume an electroactive species, generating a current proportional to the analyte concentration. While enzyme-based biosensors are widely used for other analytes like glucose and glutamate (B1630785), the identification and isolation of a highly specific and stable enzyme for this compound that is suitable for integration into a biosensor for cellular applications remains a key challenge.

Ion-Selective Electrodes (ISEs): Potentiometric sensors, such as ion-selective microelectrodes, could potentially be developed for the detection of the guanidinium cation of this compound. This would require the design of a highly selective ionophore that can be incorporated into the electrode membrane to specifically recognize and bind to the guanidinium group. The development of such ionophores for organic cations is an active area of research. These microelectrodes could then, in principle, be used for intracellular measurements, providing real-time data on the concentration of this compound. However, challenges such as achieving high selectivity against other intracellular cations and the fabrication of robust microelectrodes for intracellular measurements need to be addressed.

Voltammetric Methods: Voltammetry has been used for the determination of various guanidino compounds in biological samples. researchgate.net This technique involves applying a varying potential to an electrode and measuring the resulting current. The electrochemical behavior of the guanidino group can produce a detectable signal. However, the application of voltammetry for the direct and selective quantification of this compound within the complex intracellular matrix is challenging due to potential interference from other electroactive species.

Future Directions and Emerging Research Avenues for 4 Aminobutyl Guanidine

Unraveling Undiscovered Metabolic and Degradation Pathways of Agmatine (B1664431)

While the primary metabolic pathways of agmatine, also known as 4-(aminobutyl)guanidine, have been identified, there remains a significant opportunity to uncover novel routes of its synthesis and breakdown. Agmatine is synthesized from L-arginine by arginine decarboxylase (ADC) and is primarily degraded by two main pathways. wikipedia.orgresearchgate.net The first is hydrolysis by agmatinase, which converts agmatine into putrescine and urea (B33335). researchgate.net The second pathway, predominant in peripheral tissues, involves oxidation by diamine oxidase (DAO) to produce an intermediate aldehyde, which is then converted to guanidinobutyrate by aldehyde dehydrogenase. wikipedia.orgresearchgate.net

However, research suggests the existence of other, less-characterized metabolic routes. For instance, studies in Nocardioides simplex have pointed to a unique degradation pathway where agmatine is converted to 4-guanidinobutyraldehyde and then to 4-guanidinobutyrate, which is ultimately broken down into 4-aminobutyrate. jst.go.jp The enzymes involved in this pathway, diaminopropane (B31400) aminotransferase and aminobutyraldehyde dehydrogenase, also act on putrescine. jst.go.jp

Future research should focus on identifying and characterizing these and potentially other undiscovered metabolic pathways in mammals. This could involve using advanced analytical techniques to trace the fate of labeled agmatine in different tissues and under various physiological and pathological conditions. A deeper understanding of agmatine metabolism is crucial for elucidating its diverse physiological roles and therapeutic potential.

Table 1: Known and Investigated Metabolic Pathways of Agmatine

PathwayKey Enzyme(s)PrecursorProduct(s)Tissue PredominanceCitation
Hydrolysis AgmatinaseAgmatinePutrescine, UreaBrain, Liver wikipedia.orgresearchgate.net
Oxidation Diamine Oxidase (DAO), Aldehyde DehydrogenaseAgmatineGuanidinobutyratePeripheral Tissues wikipedia.orgresearchgate.net
Bacterial Degradation Diaminopropane Aminotransferase, Aminobutyraldehyde DehydrogenaseAgmatine4-AminobutyrateNocardioides simplex jst.go.jp

Comprehensive Elucidation of Agmatine-Mediated Intracellular Signaling Networks

Agmatine exerts its effects by modulating a wide array of intracellular signaling networks, yet a complete picture of these interactions is still emerging. It is known to interact with multiple molecular targets, including neurotransmitter receptors, ion channels, and enzymes involved in nitric oxide (NO) synthesis and polyamine metabolism. wikipedia.orgnih.gov This multifaceted nature has led to it being described as a "magical shotgun" due to its ability to influence numerous cellular processes. biorxiv.org

Key signaling pathways influenced by agmatine include:

Receptor-Mediated Signaling: Agmatine binds to imidazoline (B1206853) (I1 and I2) and α2-adrenergic receptors, and it can block NMDA receptors. wikipedia.orgnih.gov It also interacts with serotonin (B10506) 5-HT2A and 5-HT3 receptors. wikipedia.orgbiorxiv.org These interactions are central to its role as a neuromodulator. nih.gov

PI3K/Akt Pathway: Agmatine has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and antioxidant responses. plos.orgplos.orgeneuro.org This activation can lead to the upregulation of downstream effectors like Nrf2 and HO-1, protecting cells from oxidative stress. plos.orgplos.org In microglia, agmatine suppresses glycolysis through the PI3K/Akt/mTOR/HIF-1α pathway. nih.gov

mTOR Signaling: The antidepressant-like effects of agmatine have been linked to the activation of the mTOR signaling pathway, similar to the action of rapid-onset antidepressants. researchgate.netnih.govwjgnet.com This pathway is crucial for synaptic plasticity. researchgate.net

Nitric Oxide (NO) Signaling: Agmatine can inhibit neuronal nitric oxide synthase (nNOS) and downregulate inducible nitric oxide synthase (iNOS). nih.govresearchgate.net This inhibition of NO production contributes to its neuroprotective effects. acbjournal.org

AMPK-NF-κB Pathway: In the context of septic liver injury, agmatine has been shown to modulate the AMPK-NF-κB signaling pathway, reducing inflammation. researchgate.net

Future research should aim to create a more integrated understanding of how these diverse signaling pathways are interconnected and regulated by agmatine in different cell types and physiological contexts. This will be critical for harnessing its therapeutic potential for a wide range of conditions, from neurological disorders to inflammatory diseases.

Advancements in In Vivo Imaging and Real-Time Monitoring of Agmatine Dynamics

The ability to visualize and monitor agmatine dynamics in real-time within living organisms is a critical next step in understanding its physiological functions. biorxiv.org Traditional methods for measuring agmatine often involve techniques like microdialysis followed by capillary electrophoresis, which lack the temporal and spatial resolution needed to capture its dynamic changes. acs.org

Recent breakthroughs in biosensor technology offer promising solutions. A genetically encoded fluorescent biosensor for agmatine, named AGMsen, has been developed. biorxiv.org This sensor is based on the bacterial periplasmic putrescine binding protein PotF, which was engineered to have a high affinity and selectivity for agmatine. biorxiv.org The validation of AGMsen in various cell types, including primary neuronal cultures, demonstrates its capability for real-time visualization of agmatine. biorxiv.org

Another approach involves the use of luminescent biosensors. A biosensor developed in Pseudomonas aeruginosa utilizes an agmatine-sensitive promoter to drive the expression of a luminescent reporter, allowing for the detection of agmatine in a dose-dependent manner. mdpi.com This biosensor has been successfully used to detect agmatine in the spinal cords of live mice. mdpi.com

Furthermore, dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has been employed to monitor the effects of agmatine on the blood-brain barrier in animal models of stroke. nih.govajnr.org This technique allows for the in vivo quantification of blood-brain barrier permeability, providing a valuable tool for assessing the therapeutic effects of agmatine. nih.govajnr.org

Future advancements in these imaging technologies will be instrumental in unraveling the spatiotemporal dynamics of agmatine in both health and disease, providing unprecedented insights into its role as a neuromodulator and its involvement in various physiological processes. biorxiv.org

Rational Design of Highly Selective Agmatine Analogs and Probes for Specific Molecular Targets

The development of highly selective agmatine analogs and molecular probes is essential for dissecting its complex pharmacology and for creating more targeted therapeutic agents. researchgate.net Agmatine's broad spectrum of activity, while potentially beneficial, can also present challenges for understanding its precise mechanisms of action. biorxiv.org

Efforts are underway to design and synthesize agmatine derivatives with improved properties, such as enhanced brain penetration and greater selectivity for specific molecular targets. researchgate.net For example, derivatives of 4(5)-(2-aminoethyl)imidazoline have been synthesized to achieve higher affinity for imidazoline and α2 receptors. researchgate.net The guanidine (B92328) group of agmatine has been identified as a key structural feature for its activity at NMDA receptors and its inhibitory effects on monoamine oxidase. nih.gov

The development of activity-based protein profiling (ABPP) probes represents another significant advancement. An ABPP probe that selectively targets agmatine deiminase, an enzyme involved in agmatine catabolism in bacteria, has been developed. nih.gov This type of probe can be a valuable tool for studying the function of this enzyme family and for identifying potential therapeutic targets. nih.gov

The rational design of these analogs and probes will rely on a deeper understanding of the structure-activity relationships of agmatine and its interactions with its various molecular targets. These tools will be invaluable for both basic research and drug development, paving the way for novel therapies that leverage the beneficial effects of agmatine with greater precision.

Investigation of Agmatine's Role in Inter-Organ Communication and Systemic Physiology

Agmatine's influence extends beyond the central nervous system, playing a role in inter-organ communication and systemic physiology. Its widespread distribution in mammalian tissues and its involvement in fundamental cellular processes suggest a broader regulatory function. researchgate.net

Emerging evidence points to agmatine's involvement in several key physiological systems:

Cardiovascular System: Agmatine has been shown to have effects on the cardiovascular system, although its precise role is still being elucidated. nih.gov

Glucose Regulation: There is growing interest in the role of agmatine in glucose metabolism. nih.gov

Kidney Function: Agmatine is produced in the kidney and can affect glomerular filtration rate through a nitric oxide synthase-dependent mechanism. physiology.org

Gut-Brain Axis: The gut microbiota is a significant source of systemic agmatine. researchgate.net This highlights the potential for agmatine to mediate communication between the gut and the brain, influencing both neurological and metabolic health. researchgate.net For instance, in silico modeling suggests that metformin (B114582) treatment may increase agmatine synthesis by E. coli in the gut. frontiersin.org

Future research should focus on systematically investigating the role of agmatine in these and other physiological systems. This will require a multidisciplinary approach, combining techniques from physiology, endocrinology, and microbiology to understand how agmatine contributes to the complex interplay between different organs and systems in the body.

Application of Systems Biology and Multi-Omics Approaches to Agmatine Research

The complexity of agmatine's biological functions necessitates the use of systems biology and multi-omics approaches to gain a comprehensive understanding of its mechanisms of action. amegroups.orgfrontiersin.org These approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the intricate networks of genes, proteins, and metabolites that are influenced by agmatine. frontiersin.org

A study combining transcriptomics and metabolomics has already provided valuable insights into the therapeutic mechanisms of agmatine in a rat model of septic liver injury. amegroups.orgnih.gov This research identified changes in gene expression and metabolite levels related to lipid and amino acid metabolism, as well as inflammatory pathways. amegroups.orgnih.gov The integrated analysis demonstrated that agmatine improved liver injury by regulating lipid metabolism and reducing inflammation. amegroups.orgnih.gov

Multi-omics approaches are also being applied to study the role of gut microbial metabolites, including agmatine, in complex diseases like Alzheimer's disease. nih.gov By combining various omics datasets, researchers can identify potential targets of these metabolites and elucidate their impact on disease pathology. nih.gov

The application of systems biology and multi-omics approaches to agmatine research is still in its early stages but holds immense promise. amegroups.org By generating and integrating large-scale datasets, researchers can build comprehensive models of agmatine's biological effects, leading to the identification of novel therapeutic targets and biomarkers. nih.gov

Q & A

Q. What are the established synthetic routes for 4-(Aminobutyl)guanidine (agmatine), and how can experimental protocols be optimized for yield and purity?

Agmatine is synthesized via enzymatic decarboxylation of L-arginine by arginine decarboxylase . For laboratory synthesis, guanidine derivatives can be prepared using protective groups like tert-butoxycarbonyl (Boc) to stabilize reactive intermediates. For example, Boc-protected guanidines (e.g., 1,3-Bis(tert-butoxycarbonyl)guanidine) are synthesized via trifluoromethanesulfonyl activation, followed by deprotection under acidic conditions . Optimization involves adjusting reaction temperatures (e.g., refluxing ethanol) and catalysts (e.g., lithium hydroxide) to enhance yield . Elemental analysis and melting point verification are critical for purity assessment .

Q. Which analytical techniques are most reliable for characterizing agmatine and its derivatives?

Characterization requires a combination of:

  • Spectroscopy : FT-IR for functional group identification (e.g., NH stretching in guanidine at ~3400 cm⁻¹), 1H/13C NMR for structural elucidation (e.g., δ 3.2 ppm for butyl chain protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₅H₁₄N₄, MW 130.19) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 55.3%, H: 10.8%, N: 33.9%) .

Q. What are the primary biological roles of agmatine in cellular systems?

Agmatine acts as an endogenous ligand for imidazoline receptors (IRs) and α2-adrenergic receptors, modulating nitric oxide synthase (NOS) activity. It inhibits all NOS isoforms (Ki values: NOS I ≈ 660 μM, NOS II ≈ 220 μM, NOS III ≈ 7.5 mM) and induces transient calcium signaling in endothelial cells . It also regulates peptide hormone release and neuronal signaling via synaptic vesicle storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in agmatine’s reported Ki values across NOS isoforms?

Discrepancies in Ki values may arise from assay conditions (e.g., enzyme source, buffer pH, cofactor availability). To standardize results:

  • Use recombinant NOS isoforms under controlled in vitro conditions (e.g., 25 mM Tris-HCl, pH 7.4, 1 mM Ca²⁺).
  • Validate inhibition via competitive binding assays with [³H]-L-arginine or [³H]-idazoxan displacement .
  • Compare data across studies using identical enzyme preparations (e.g., purified bovine endothelial NOS for NOS III) .

Q. What experimental designs are optimal for studying agmatine’s dual role as a NOS inhibitor and calcium signaling modulator?

  • In Vitro : Use fluorometric assays (e.g., Fluo-4 AM) in endothelial cells to measure real-time calcium flux. Pre-treat cells with agmatine (1–10 μM) and monitor NO production via Griess reagent (measuring nitrite accumulation) .
  • In Vivo : Employ knockout models (e.g., IR-deficient mice) to isolate receptor-specific effects. Measure plasma agmatine via HPLC with fluorescence detection (ex: 340 nm, em: 455 nm) .

Q. How can structure-activity relationship (SAR) studies improve agmatine’s pharmacological profile?

Modify the butyl chain or guanidine moiety to enhance receptor specificity:

  • Butyl Chain Modifications : Introduce methyl groups (e.g., 4-(Aminopropyl)guanidine) to alter lipophilicity and IR binding .
  • Guanidine Derivatives : Replace guanidine with cyanoguanidine (e.g., 3-cyano derivatives) to reduce off-target effects on α2-adrenergic receptors .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to IR subtypes .

Q. What methodologies address agmatine’s stability and purity challenges in long-term studies?

  • Stability : Store agmatine sulfate at 2–8°C in anhydrous conditions to prevent hydrolysis. Monitor degradation via LC-MS (C18 column, 0.1% formic acid mobile phase) .
  • Purity : Use ion-pair HPLC (e.g., heptafluorobutyric acid as ion-pair reagent) to separate agmatine from arginine and other metabolites .

Q. How should researchers design experiments to investigate agmatine’s neuroprotective mechanisms?

  • In Vitro Models : Expose neuronal cultures (e.g., SH-SY5Y cells) to oxidative stress (H₂O₂) and measure viability (MTT assay) with/without agmatine pretreatment (10–100 μM) .
  • In Vivo Models : Use middle cerebral artery occlusion (MCAO) in rodents. Administer agmatine intraperitoneally (20 mg/kg) and assess infarct volume via TTC staining .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.